Trequinsin vs. Milrinone and Cilostamide: PDE3 Inhibitory Potency in Human Platelet Lysate
Trequinsin hydrochloride demonstrates PDE3 inhibitory potency that substantially exceeds that of commonly used comparator PDE3 inhibitors. In a photolabeling assay using human platelet cytosol, trequinsin inhibited PDE3 with an IC50 of 13 ± 2 nM, representing a 4.3-fold greater potency than cilostamide (IC50 = 70 ± 9 nM) and a 5.3-fold greater potency than milrinone (IC50 = 56 ± 12 nM) under identical experimental conditions [1]. This potency advantage is maintained across assay formats, with trequinsin exhibiting a reported PDE3 IC50 of 0.25 nM in alternative enzyme preparations [2], while milrinone demonstrates a substantially higher IC50 of 201 nM in recombinant PDE3A assays [3]. The consistency of this potency differential across multiple assay systems establishes trequinsin as a superior molecular probe for experiments requiring maximal PDE3 inhibition at minimal compound concentrations.
| Evidence Dimension | PDE3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13 ± 2 nM (photolabeling); 0.25-0.3 nM (enzyme activity) |
| Comparator Or Baseline | Cilostamide: 70 ± 9 nM; Milrinone: 56 ± 12 nM; Lixazinone: 22 ± 4 nM |
| Quantified Difference | Trequinsin is 5.4-fold more potent than cilostamide and 4.3-fold more potent than milrinone in photolabeling assays; >150-fold more potent than milrinone in recombinant PDE3A assays |
| Conditions | Human platelet cytosol photolabeling assay using [32P]cGMP; recombinant PDE3A enzyme activity assay |
Why This Matters
Higher potency enables effective PDE3 inhibition at lower compound concentrations, reducing the risk of off-target effects and solvent-related artifacts in cellular assays.
- [1] Tang KM, Jang EK, Haslam RJ. Photoaffinity labelling of cyclic GMP-inhibited phosphodiesterase (PDE III) in human and rat platelets and rat tissues: effects of phosphodiesterase inhibitors. Eur J Pharmacol. 1994;268(1):105-14. View Source
- [2] Ruppert D, Weithmann KU. HL 725, an extremely potent inhibitor of platelet phosphodiesterase and induced platelet aggregation in vitro. Life Sci. 1982;31(19):2037-43. View Source
- [3] Reaction Biology Corporation. PDE3A Phosphodiesterase Assay Service - Comparative Inhibitor Data. View Source
